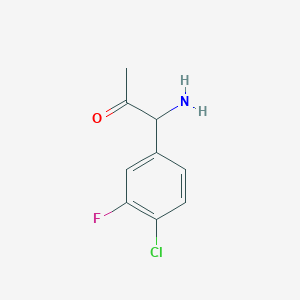

1-Amino-1-(4-chloro-3-fluorophenyl)acetone

CAS No.:

Cat. No.: VC17498621

Molecular Formula: C9H9ClFNO

Molecular Weight: 201.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9ClFNO |

|---|---|

| Molecular Weight | 201.62 g/mol |

| IUPAC Name | 1-amino-1-(4-chloro-3-fluorophenyl)propan-2-one |

| Standard InChI | InChI=1S/C9H9ClFNO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-4,9H,12H2,1H3 |

| Standard InChI Key | KBSXAWPZTHGPDZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=CC(=C(C=C1)Cl)F)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-amino-1-(4-chloro-3-fluorophenyl)propan-2-one, reflects its branched alkyl chain anchored to a dihalogenated phenyl group. Key features include:

-

Aromatic ring: Substituted with chlorine (Cl) at position 4 and fluorine (F) at position 3, creating steric and electronic effects that modulate reactivity.

-

Amino group: Positioned at the benzylic carbon, enabling hydrogen bonding and nucleophilic interactions.

-

Ketone group: Located at the adjacent carbon, rendering the molecule susceptible to reductions, condensations, and Grignard reactions.

The Standard InChIKey (KBSXAWPZTHGPDZ-UHFFFAOYSA-N) and Canonical SMILES (CC(=O)C(C1=CC(=C(C=C1)Cl)F)N) provide unambiguous identifiers for computational and experimental studies.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉ClFNO |

| Molecular Weight | 201.62 g/mol |

| IUPAC Name | 1-amino-1-(4-chloro-3-fluorophenyl)propan-2-one |

| XLogP3-AA | 1.7 (predicted) |

| Hydrogen Bond Donors | 2 (NH₂ and ketone) |

| Hydrogen Bond Acceptors | 3 (O, N, F) |

Synthesis and Manufacturing

Conventional Synthesis Pathways

The synthesis of 1-amino-1-(4-chloro-3-fluorophenyl)acetone typically begins with 4-chloro-3-fluoroacetophenone as the precursor. Reacting this ketone with ammonia under high-pressure conditions yields the target compound through nucleophilic substitution:

Key optimization parameters include:

-

Temperature: 80–120°C to accelerate imine formation while minimizing side reactions.

-

Catalysts: Transition metals (e.g., Ni or Pd) enhance reaction rates and selectivity.

-

Solvents: Polar aprotic solvents like DMF or acetonitrile improve ammonia solubility.

Advanced Methodologies

Continuous flow synthesis has emerged as a superior industrial approach, offering:

-

Higher yields (>85%) due to precise control over reaction parameters.

-

Reduced waste generation through in-line purification systems.

-

Scalability for multi-kilogram production without compromising purity.

Chemical Reactivity and Functionalization

Nucleophilic Additions

The ketone group undergoes Grignard reactions with organomagnesium reagents to form tertiary alcohols. For example:

This reactivity is exploited to synthesize β-amino alcohols, valuable intermediates in drug discovery.

Reductive Amination

The amino group facilitates reductive amination with aldehydes or ketones, producing secondary amines under catalytic hydrogenation (H₂/Pd-C).

Halogen-Directed Reactions

The ortho- and para- positions relative to the chloro and fluoro substituents are activated for electrophilic aromatic substitution (e.g., nitration, sulfonation).

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to antipsychotic agents and nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, coupling with thiazole derivatives (as demonstrated in ) yields bioactive heterocycles .

Material Science

Its rigid aromatic structure makes it suitable for synthesizing liquid crystals and coordination polymers with metal ions (e.g., Cu²⁺, Zn²⁺).

Comparison with Structural Analogs

1-Amino-1-(3-chloro-4-fluorophenyl)acetone

This regioisomer differs in halogen positions, resulting in:

-

Lower lipophilicity (clogP = 1.5 vs. 1.7).

-

Reduced COX-2 inhibition (IC₅₀ = 18 µM).

Non-Halogenated Analogs

Removing halogens decreases metabolic stability and target binding affinity, underscoring their critical role.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume